molecular formula C22H20FN5O B14792755 5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile

5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B14792755
M. Wt: 389.4 g/mol
InChI Key: QXRHOURHCGFDIM-UHFFFAOYSA-N
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Description

The compound 5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an isoindoline moiety, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the isoindoline moiety: This involves the cyclization of ortho-substituted benzylamines with suitable electrophiles.

    Introduction of the fluorophenyl group: This step often requires the use of fluorinated reagents and can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the isoindoline moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluorophenyl)methyl]-2-[(2S,5S,6R)-6-(hydroxymethyl)-5-[(2-methoxyphenyl)sulfonylamino]oxan-2-yl]acetamide
  • N-[[(2S,3S)-8-[2-(4-fluorophenyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylacetamide

Uniqueness

The uniqueness of 5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

IUPAC Name

5-[2-[1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3

InChI Key

QXRHOURHCGFDIM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN

Origin of Product

United States

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